molecular formula C19H30O3 B3327863 5-Androsten-3beta,11beta,17beta-triol CAS No. 3924-22-9

5-Androsten-3beta,11beta,17beta-triol

Cat. No.: B3327863
CAS No.: 3924-22-9
M. Wt: 306.4 g/mol
InChI Key: ZHAABJRKOCQPKV-MFXFBURESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Androsten-3beta,11beta,17beta-triol is a naturally occurring steroid hormone. It is a metabolite of dehydroepiandrosterone (DHEA) and is involved in various physiological processes. This compound is known for its weak androgenic and estrogenic activities, making it a subject of interest in endocrinology and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Androsten-3beta,11beta,17beta-triol typically involves the hydroxylation of androstenedione or testosterone. One common method is the microbial transformation of these precursors using specific strains of bacteria or fungi that possess the necessary hydroxylase enzymes. The reaction conditions usually include an aqueous medium, controlled temperature, and pH to optimize the enzyme activity.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, leveraging genetically engineered microorganisms to enhance yield and purity. The process involves fermentation, followed by extraction and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Androsten-3beta,11beta,17beta-triol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Androstenedione, 11-keto derivatives.

    Reduction: Dihydroandrostenediol.

    Substitution: Halogenated steroids.

Scientific Research Applications

5-Androsten-3beta,11beta,17beta-triol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various steroid derivatives.

    Biology: Studied for its role in modulating enzyme activities and hormone receptors.

    Medicine: Investigated for its potential therapeutic effects in conditions like adrenal insufficiency and hormone replacement therapy.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.

Mechanism of Action

The mechanism of action of 5-Androsten-3beta,11beta,17beta-triol involves its interaction with androgen and estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This compound also affects various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Androstenediol (5-androstenediol): Another metabolite of DHEA with similar weak androgenic and estrogenic activities.

    Androstenedione: A precursor in the biosynthesis of testosterone and estrone.

    Dehydroepiandrosterone (DHEA): A major adrenal steroid involved in the production of androgens and estrogens.

Uniqueness

5-Androsten-3beta,11beta,17beta-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate both androgen and estrogen receptors makes it a versatile molecule in endocrine research.

Properties

CAS No.

3924-22-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,8S,9S,10R,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-/m0/s1

InChI Key

ZHAABJRKOCQPKV-MFXFBURESA-N

SMILES

CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O

Canonical SMILES

CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O

Origin of Product

United States

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